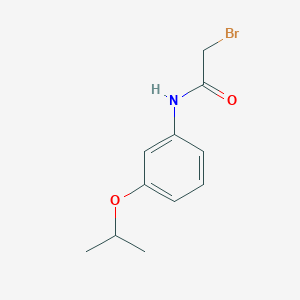

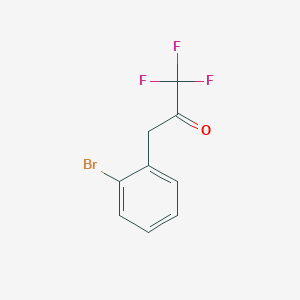

3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boron-containing compounds, such as boronic and borinic acids, are important in modern organic chemistry for the construction of carbon–carbon or carbon–heteroatom bonds . They have a wide range of applications and are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .

Synthesis Analysis

The synthesis of borinic acids often relies on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . For instance, 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles were synthesized by two methods: alkylation of the starting thiol with halohenalkanes or the addition of hydrochloric acid in an alcoholic medium, then subsequent heating in a microwave synthesis system .Molecular Structure Analysis

The molecular structures of similar compounds have been optimized using methods like DFT and HF . Molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

Borinic acids have been used in cross-coupling reactions . They display interesting properties and reactivities due to their enhanced Lewis acidity compared to boronic acids .Physical And Chemical Properties Analysis

The introduction of the -OCF3 group influences the acidity of similar compounds, depending on the position of a substituent . The ortho isomer was found to be the least acidic .科学的研究の応用

- Field : Medicinal Chemistry

- Application : The study focuses on the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .

- Methods : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results : The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

- Field : Medicinal Chemistry

- Application : A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents .

- Methods : The compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .

- Results : The structures of the new prepared compounds were confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data . The antitumor, antibacterial, and antifungal activity of the newly synthesized compounds was evaluated .

Antimicrobial and Antiproliferative Agents

Antifungal Agents

- Field : Environmental Chemistry

- Application : Bromophenols are used in the production of brominated flame retardants (BFRs), which are chemicals added to materials to slow or prevent the start or growth of fire .

- Methods : Bromophenols are produced by electrophilic halogenation of phenol with bromine .

- Results : Studies have shown that bromophenols derived from BFRs are present in human blood and breast milk . This has raised questions about restricting the use of brominated flame retardants in the future .

- Field : Medicinal Chemistry

- Application : 2-(2-Bromophenyl)pyrrolidine, a compound with a brominated phenyl substituent, is used in the synthesis of Amyloid Binding Alcohol Dehydrogenase (ABAD) inhibitors . These inhibitors offer promising therapeutic potential for diseases such as Alzheimer’s and cancer .

- Methods : The synthesis of these inhibitors involves organic reactions like substitution and cyclization .

- Results : The non-competitive inhibition of ABAD by these inhibitors highlights their potential therapeutic relevance in the treatment and prevention of diseases such as Alzheimer’s and cancer .

Brominated Flame Retardants

ABAD Inhibitors

- Field : Organic Chemistry

- Application : Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

- Methods : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .

- Results : Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc., and have found applications in cross-coupling reactions, or as bioactive compounds .

- Field : Environmental Chemistry

- Application : Bromophenols are used in the production of brominated flame retardants (BFRs), which are chemicals added to materials to slow or prevent the start or growth of fire .

- Methods : Bromophenols are produced by electrophilic halogenation of phenol with bromine .

- Results : Studies have shown that bromophenols derived from BFRs are present in human blood and breast milk . This has raised questions about restricting the use of brominated flame retardants in the future .

Borinic Acid Derivatives

Brominated Flame Retardants

Safety And Hazards

将来の方向性

The relevance of extending the studies with borinic acids in medicinal chemistry has been emphasized, with the aim of obtaining new promising drugs shortly . The introduction of a fluorine atom directly to the aromatic ring or to its substituents usually increases the Lewis acidity of these compounds, which is important in terms of their applications as well as stability .

特性

IUPAC Name |

3-(2-bromophenyl)-1,1,1-trifluoropropan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O/c10-7-4-2-1-3-6(7)5-8(14)9(11,12)13/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCVZGCMBMKIDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645243 |

Source

|

| Record name | 3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone | |

CAS RN |

898787-57-0 |

Source

|

| Record name | 3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。